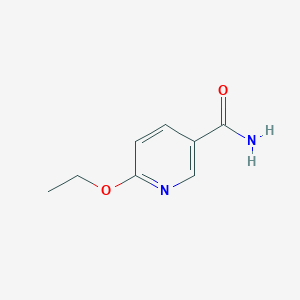

6-Ethoxypyridine-3-carboxamide

Description

BenchChem offers high-quality 6-Ethoxypyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Ethoxypyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-ethoxypyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-12-7-4-3-6(5-10-7)8(9)11/h3-5H,2H2,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCFWYDOMOVRTHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 6-Ethoxypyridine-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties of 6-Ethoxypyridine-3-carboxamide, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Drawing upon established principles of organic chemistry and data from closely related analogues, this document will delve into its synthesis, physicochemical characteristics, spectral properties, reactivity, and potential applications.

Introduction: The Significance of the Pyridine Carboxamide Scaffold

The pyridine ring is a foundational heterocyclic motif in numerous pharmaceuticals and biologically active compounds.[1] Its nitrogen atom imparts unique electronic properties, influencing the molecule's basicity, polarity, and ability to engage in hydrogen bonding. The carboxamide functional group is also a critical component of many drug molecules, contributing to their metabolic stability and capacity for forming strong interactions with biological targets. The combination of these two moieties in the 6-Ethoxypyridine-3-carboxamide structure suggests a molecule with potential for diverse applications in drug development, particularly in the realms of antimicrobial and anticancer research.[2][3]

Synthesis and Structural Elucidation

Proposed Synthetic Pathway

A logical synthetic strategy would commence with the readily available 6-hydroxynicotinic acid. This starting material would first undergo etherification to introduce the ethoxy group, followed by conversion of the carboxylic acid to the desired carboxamide.

Caption: Proposed synthesis of 6-Ethoxypyridine-3-carboxamide.

Step-by-Step Experimental Protocol (Hypothetical)

-

Etherification of 6-Hydroxynicotinic Acid:

-

To a solution of 6-hydroxynicotinic acid in a suitable polar aprotic solvent (e.g., DMF or acetone), add a base such as potassium carbonate.

-

Stir the mixture at room temperature, then add ethyl iodide.

-

Heat the reaction mixture to facilitate the Williamson ether synthesis.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the resulting 6-ethoxypyridine-3-carboxylic acid by recrystallization or column chromatography.

-

-

Activation of the Carboxylic Acid:

-

Suspend the dried 6-ethoxypyridine-3-carboxylic acid in an inert solvent like dichloromethane or toluene.

-

Add a chlorinating agent such as thionyl chloride or oxalyl chloride dropwise at a controlled temperature (typically 0 °C to room temperature). A catalytic amount of DMF can be used with oxalyl chloride.

-

Stir the reaction mixture until the conversion to the acid chloride is complete, as indicated by the cessation of gas evolution.

-

Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude 6-ethoxypyridine-3-carbonyl chloride.

-

-

Amidation:

-

Dissolve the crude acid chloride in an appropriate aprotic solvent.

-

Slowly add this solution to a cooled, concentrated solution of ammonia or ammonium hydroxide.

-

Stir the reaction mixture vigorously.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 6-Ethoxypyridine-3-carboxamide.

-

Physicochemical Properties

The physical and chemical properties of 6-Ethoxypyridine-3-carboxamide can be estimated based on its structural components and data from similar molecules.

| Property | Estimated Value/Description | Rationale/Supporting Evidence |

| Molecular Formula | C8H10N2O2 | Based on the chemical structure. |

| Molecular Weight | 166.18 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Similar pyridine carboxamide derivatives are typically solids at room temperature.[4] |

| Melting Point | 140-160 °C (estimated) | The related 6-chloro-4-ethoxypyridine-3-carboxylic acid has a melting point of 153-155 °C.[5] The presence of the amide group, which can participate in hydrogen bonding, would likely result in a relatively high melting point. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents such as ethanol, methanol, and DMSO. | The ethoxy group increases lipophilicity compared to a hydroxyl group, while the carboxamide and pyridine nitrogen can participate in hydrogen bonding, allowing for some water solubility.[6] |

| pKa | ~3-4 (for the pyridine nitrogen) | The pyridine nitrogen is basic, but its basicity is reduced by the electron-withdrawing nature of the carboxamide group. The pKa of nicotinamide is approximately 3.3. |

Spectral Analysis

The structural features of 6-Ethoxypyridine-3-carboxamide would give rise to a characteristic spectral fingerprint.

1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the protons of the ethoxy and carboxamide groups.

-

Pyridine Ring Protons: Three signals in the aromatic region (δ 7.0-9.0 ppm). The proton at the 2-position will likely be the most downfield, followed by the proton at the 4-position, and then the proton at the 5-position.

-

Ethoxy Group Protons: A quartet for the methylene (-CH2-) protons (δ ~4.0-4.5 ppm) and a triplet for the methyl (-CH3) protons (δ ~1.3-1.5 ppm).

-

Carboxamide Protons: Two broad singlets for the -NH2 protons (δ ~7.5-8.5 ppm), which may be exchangeable with D2O.

13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon skeleton.

-

Pyridine Ring Carbons: Six distinct signals in the aromatic region (δ ~110-165 ppm). The carbon atom attached to the ethoxy group (C6) and the carbon of the carboxamide group (C3) will be significantly influenced by these substituents.

-

Carboxamide Carbonyl Carbon: A signal in the downfield region (δ ~165-170 ppm).

-

Ethoxy Group Carbons: A signal for the methylene carbon (δ ~60-65 ppm) and a signal for the methyl carbon (δ ~14-16 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

N-H Stretching: Two medium to strong bands in the region of 3100-3400 cm-1, characteristic of a primary amide.[7]

-

C=O Stretching (Amide I band): A strong absorption band around 1650-1680 cm-1.[7]

-

N-H Bending (Amide II band): An absorption band around 1600-1640 cm-1.

-

C-O Stretching (Ether): A strong band in the region of 1200-1250 cm-1.

-

Aromatic C=C and C=N Stretching: Several bands in the 1400-1600 cm-1 region.

Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M+) at m/z = 166. Fragmentation patterns would involve the loss of the ethoxy group, the carboxamide group, and cleavage of the pyridine ring.

Reactivity and Stability

The chemical reactivity of 6-Ethoxypyridine-3-carboxamide is governed by its constituent functional groups.

-

Pyridine Ring: The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom.[8] Electrophilic attack would likely occur at the 5-position. The ring is susceptible to nucleophilic attack, especially at the 2- and 4-positions, although this is less favorable than in pyridinium salts.

-

Carboxamide Group: The amide bond is relatively stable and resistant to hydrolysis under neutral conditions.[9] However, it can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions with heating.

-

Ethoxy Group: The ether linkage is generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or HI).

Thermal Stability

Nicotinamide and its derivatives generally exhibit good thermal stability.[10] 6-Ethoxypyridine-3-carboxamide is expected to be a stable solid at room temperature.

Potential Applications in Drug Discovery

The pyridine carboxamide scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of therapeutic agents.

-

Antimicrobial Agents: Numerous pyridine carboxamide derivatives have demonstrated potent antibacterial and antifungal activities.[2] The structural features of 6-Ethoxypyridine-3-carboxamide make it a candidate for investigation as a novel antimicrobial agent.

-

Antitubercular Agents: Several pyridine carboxamide-based compounds have been identified as promising leads for the treatment of tuberculosis.[3]

-

Anticancer Agents: The pyridine scaffold is present in many anticancer drugs.[1] Derivatives of pyrazolo[3,4-b]pyridine, a related heterocyclic system, have shown promising cytotoxic activity against various cancer cell lines.[11]

-

Enzyme Inhibitors: The ability of the pyridine nitrogen and carboxamide group to participate in hydrogen bonding and other non-covalent interactions makes this scaffold suitable for designing enzyme inhibitors.

Conclusion

6-Ethoxypyridine-3-carboxamide is a molecule with significant potential in the field of medicinal chemistry. While direct experimental data for this specific compound is limited, a comprehensive understanding of its chemical properties can be inferred from the well-established chemistry of its constituent functional groups and data from closely related analogues. The proposed synthetic route offers a practical approach to its preparation, and the predicted physicochemical and spectral properties provide a basis for its characterization. The established biological activities of the pyridine carboxamide scaffold highlight the potential of 6-Ethoxypyridine-3-carboxamide as a valuable building block for the development of novel therapeutic agents. Further research is warranted to synthesize and evaluate this compound to fully elucidate its chemical and biological profile.

References

-

Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. Available at: [Link]

-

Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. MDPI. Available at: [Link]

-

TBHP-mediated denitrogenative synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in water. Organic Chemistry Frontiers. Available at: [Link]

-

Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. National Institutes of Health. Available at: [Link]

-

Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Available at: [Link]

-

Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. Available at: [Link]

-

INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. Available at: [Link]

-

Pyridine catalysis of anhydride hydrolysis within carbodiimide-driven reaction networks. ChemRxiv. Available at: [Link]

-

Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. National Institutes of Health. Available at: [Link]

-

EAS Reactions with Pyridine. YouTube. Available at: [Link]

-

2-Ethoxypyridine. PubChem. Available at: [Link]

-

Enhanced Thermal Stability of NADH/NAD+ through Tethering to Silica Nanoparticles. ACS Publications. Available at: [Link]

-

Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide-Driven Reaction Networks. Office of Scientific and Technical Information. Available at: [Link]

-

Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]

-

N-oxidation of Pyridine Derivatives - Supporting Information. Available at: [Link]

-

A Review on the Medicinal Importance of Pyridine Derivatives. ResearchGate. Available at: [Link]

-

Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. National Institutes of Health. Available at: [Link]

-

Nature-Inspired Redox Active Organic Molecules: Design, Synthesis, and Characterization of Pyridine Derivatives. MDPI. Available at: [Link]

-

Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. University of Johannesburg. Available at: [Link]

-

The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Available at: [Link]

-

Thermal analysis of vitamin PP Niacin and niacinamide. ResearchGate. Available at: [Link]

-

Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B 3 nutritional supplement. Available at: [Link]

-

Medicinal Uses of Pyridine Derivatives. Scribd. Available at: [Link]

-

IR: amines. Available at: [Link]

-

Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. RSC Publishing. Available at: [Link]

-

The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... ResearchGate. Available at: [Link]

-

Pyridine. National Institute of Standards and Technology. Available at: [Link]

-

NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Available at: [Link]

-

Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. ResearchGate. Available at: [Link]

-

DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Publications. Available at: [Link]

-

4-Ethoxypyridine. PubChem. Available at: [Link]

-

Synthesis, Stability, and Bioavailability of Nicotinamide Riboside Trioleate Chloride. MDPI. Available at: [Link]

-

Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI. Available at: [Link]

-

Pyridinecarboxylic acid. Wikipedia. Available at: [Link]

-

Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. RSC Publishing. Available at: [Link]

-

15.3: Physical Properties of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PYRIDINE-2-CARBOXAMIDE | 1452-77-3 [chemicalbook.com]

- 5. 6-Chloro-4-ethoxypyridine-3-carboxylic Acid Manufacturer & Supplier China | High Purity CAS 161877-47-8 | Specifications, Applications & Safety Data [pipzine-chem.com]

- 6. 6-Ethoxypyridine-3-Carboxylic Acid | Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. mdpi.com [mdpi.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

The Strategic Design and Application of 6-Ethoxypyridine-3-carboxamide Derivatives as Peripherally Selective CB1 Receptor Antagonists

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: A New Paradigm in Cannabinoid Receptor Modulation

The cannabinoid receptor 1 (CB1), a key component of the endocannabinoid system, is a G-protein coupled receptor predominantly expressed in the central nervous system but also present in peripheral tissues such as adipose tissue, liver, and skeletal muscle.[1] Overactivity of the endocannabinoid system has been implicated in a range of metabolic disorders, including obesity.[1] This has led to the development of CB1 receptor antagonists, such as rimonabant, which proved effective in promoting weight loss in obese individuals.[2] However, the clinical use of first-generation, brain-penetrant CB1 antagonists was halted due to significant psychiatric side effects, including anxiety and depression, stemming from their action on central CB1 receptors.[1]

This challenge created a clear therapeutic imperative: to design CB1 receptor antagonists that retain the metabolic benefits of peripheral blockade while avoiding the adverse effects of central receptor engagement. The 6-alkoxy-5-aryl-3-pyridinecarboxamide scaffold has emerged as a promising chemotype in this pursuit, offering a versatile platform for tuning pharmacokinetic properties to achieve peripheral selectivity.[3] This guide provides a detailed technical overview of the synthesis, structure-activity relationship (SAR), mechanism of action, and pharmacological evaluation of 6-ethoxypyridine-3-carboxamide derivatives and their analogs as peripherally restricted CB1 receptor antagonists.

Synthetic Strategy: Building the 6-Alkoxy-5-Aryl-3-Pyridinecarboxamide Core

The synthesis of 6-alkoxy-5-aryl-3-pyridinecarboxamides is a multi-step process that relies on robust and well-established synthetic transformations. The general approach involves the sequential construction of the substituted pyridine core, followed by amide bond formation. A representative synthetic workflow is outlined below.

Sources

- 1. Structural Basis of Species-Dependent Differential Affinity of 6-Alkoxy-5-Aryl-3-Pyridinecarboxamide Cannabinoid-1 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 6-Alkoxy-5-aryl-3-pyridinecarboxamides, a new series of bioavailable cannabinoid receptor type 1 (CB1) antagonists including peripherally selective compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Common Problems in Pyridine Carboxamide Synthesis

Welcome to the technical support center for pyridine carboxamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital heterocyclic compounds. Pyridine carboxamides are significant scaffolds in medicinal chemistry and materials science, and their successful synthesis is often a critical step in research and development.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to ensure your syntheses are efficient, reproducible, and high-yielding.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and offering practical, field-proven solutions.

Low Reaction Yield

Question: My pyridine carboxamide synthesis is resulting in a consistently low yield. What are the potential causes and how can I improve it?

Answer: Low yields are a frequent challenge and can stem from several factors, ranging from incomplete reactions to product degradation.[4][5] A systematic approach to troubleshooting is essential.

Potential Causes & Solutions:

-

Incomplete Reaction:

-

Causality: The activation of the carboxylic acid may be insufficient, or the nucleophilicity of the amine might be too low for the reaction to proceed to completion under the current conditions.[6]

-

Solution:

-

Increase Reaction Time and/or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC).[4] If starting materials are still present after the initial reaction time, consider extending it or cautiously increasing the temperature.

-

Optimize Coupling Reagents: For amide coupling reactions, a wide array of coupling reagents is available.[6] If a standard carbodiimide like DCC or EDC is failing, consider phosphonium salts (e.g., PyBOP) or uronium salts (e.g., HATU, HBTU), which can be more effective for less reactive substrates.

-

Check Stoichiometry: Ensure the molar ratios of your reactants are correct. Sometimes, using a slight excess (1.1-1.2 equivalents) of the amine or the carboxylic acid can drive the reaction to completion.[4]

-

-

-

Product Degradation:

-

Causality: Pyridine carboxamides can be susceptible to degradation under harsh reaction conditions, such as prolonged exposure to high temperatures or strongly acidic or basic environments.

-

Solution:

-

Run the Reaction Under an Inert Atmosphere: If your molecule is sensitive to oxidation, performing the reaction under nitrogen or argon can prevent degradation.[4]

-

Mindful Monitoring: Use TLC to determine the point of maximum product formation and avoid unnecessarily long reaction times that could lead to decomposition.[4]

-

-

-

Purity of Starting Materials:

-

Causality: Impurities in the starting pyridine carboxylic acid or amine can interfere with the reaction. Water is a particularly common culprit, as it can hydrolyze activated intermediates.

-

Solution:

-

Troubleshooting Workflow for Low Yield

Caption: A logical workflow for troubleshooting low yields in pyridine carboxamide synthesis.

Presence of Side Products and Impurities

Question: My reaction mixture shows multiple spots on the TLC plate, and purification is difficult. What are the common side reactions, and how can I minimize them?

Answer: The formation of side products is a common issue that complicates purification and reduces the overall yield. Understanding the potential side reactions is key to mitigating them.

Common Side Reactions and Solutions:

-

Unreacted Starting Materials:

-

Hydrolysis of Activated Intermediates:

-

Causality: In amide coupling reactions, the activated carboxylic acid (e.g., an acyl chloride or an active ester) is susceptible to hydrolysis by any trace amounts of water, regenerating the carboxylic acid. In syntheses starting from nitriles, the nitrile group itself can be hydrolyzed.[8][10]

-

Solution: Use anhydrous solvents and reagents. If an aqueous workup is necessary, perform it quickly and at a low temperature. For nitrile hydrolysis, controlling the pH with a buffered system can minimize unwanted side reactions.[8]

-

-

Polymerization:

-

Formation of N-Acylurea (in carbodiimide-mediated couplings):

-

Causality: The O-acylisourea intermediate can rearrange to a more stable, but unreactive, N-acylurea.

-

Solution: Add a nucleophilic catalyst like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP).[1] These additives trap the O-acylisourea to form an active ester that is less prone to rearrangement and more reactive towards the amine.

-

Visualizing Common Side Reactions

Caption: Desired reaction pathway versus common side reactions in amide coupling.

Purification Challenges

Question: I've synthesized my pyridine carboxamide, but I'm struggling to purify it. What are the best purification strategies?

Answer: The choice of purification method depends heavily on the physical properties of your target compound and the nature of the impurities.[4]

Recommended Purification Techniques:

| Method | When to Use | Key Considerations |

| Crystallization | When the product is a solid and a suitable solvent system can be found. Often the most effective method for high purity.[4] | Solvent screening is crucial. A good solvent will dissolve the compound when hot but not when cold. |

| Column Chromatography | To separate compounds with different polarities.[1][4] | Silica gel is most common. The choice of eluent system is critical and can be optimized using TLC. |

| Acid-Base Extraction | To remove acidic or basic impurities.[4] | For example, unreacted pyridine carboxylic acid can be removed by washing the organic layer with a basic aqueous solution (e.g., NaHCO₃), and unreacted amine can be removed with an acidic wash (e.g., dilute HCl).[11] |

| Preparative HPLC | For difficult separations or when very high purity is required. | Can be expensive and time-consuming for large quantities. |

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to pyridine carboxamides?

A1: The most prevalent method is the amide coupling of a pyridine carboxylic acid with an amine.[6] This typically requires a coupling reagent to activate the carboxylic acid.[1] Other routes include the hydrolysis of cyanopyridines [10] and synthesis from pyridine N-oxides .[12][13] A newer method involves the TBHP-mediated denitrogenation of pyridine carbohydrazides.[14]

Q2: How do I choose the right coupling reagent for my amide synthesis?

A2: The choice depends on the reactivity of your substrates, cost, and desired reaction conditions.

-

Carbodiimides (DCC, EDC): Cost-effective and widely used, but can lead to N-acylurea side products and may require an additive like HOBt.

-

Phosphonium/Uronium Salts (PyBOP, HATU): More expensive but generally more efficient, especially for sterically hindered or electron-poor substrates. They often result in cleaner reactions and higher yields.

-

Acid Chlorides: Reacting the pyridine carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride, followed by addition of the amine, is a classic and effective method.[15] However, the acyl chloride can be moisture-sensitive.

Q3: My aminopyridine is very unreactive in the coupling reaction. What can I do?

A3: The nitrogen in the pyridine ring reduces the nucleophilicity of an amino group on the same ring, especially at the 2- and 4-positions. To overcome this, you may need more forcing conditions or more powerful reagents.

-

Use a highly efficient coupling reagent like HATU.

-

Increase the reaction temperature, but monitor for degradation.

-

Consider using a stronger base to deprotonate the amine, if applicable to your specific substrate.

Q4: Can I monitor the progress of my reaction without a TLC stain?

A4: Many pyridine-containing compounds are UV-active, meaning they will appear as dark spots on a TLC plate when viewed under a UV lamp (usually at 254 nm) without the need for a chemical stain. This is a non-destructive and quick way to monitor the reaction.

Q5: What is the role of a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in the coupling reaction?

A5: These bases serve two primary purposes. First, they neutralize any acidic byproducts formed during the reaction (e.g., HCl if using an acid chloride, or the protonated coupling reagent).[11] Second, if you are starting with an amine salt (e.g., an amine hydrochloride), the base is required to generate the free, nucleophilic amine.[15]

References

-

HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

-

LookChem. (n.d.). Purification of Pyridine. Chempedia. Retrieved from [Link]

- Google Patents. (n.d.). WO2006002860A1 - Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists.

-

Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? [Online forum post]. r/Chempros. Retrieved from [Link]

-

Zhang, Y., et al. (2021). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Molecules, 26(15), 4635. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of pyridine carboxamide and carbothioamide (1–12). Retrieved from [Link]

-

Al-Salahi, R. A., Al-Omar, M. A., & Amr, A. E.-G. E. (2010). Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. Molecules, 15(9), 6588–6597. MDPI AG. Retrieved from [Link]

-

Singh, V., et al. (2021). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 65(5), e02422-20. Retrieved from [Link]

-

Yasser, I., et al. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Scientific Reports, 14(1), 11118. Retrieved from [Link]

-

Kumar, A., et al. (2021). TBHP-mediated denitrogenative synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in water. Organic Chemistry Frontiers, 8(19), 5365-5371. Retrieved from [Link]

-

Zaragoza, F. (2022, December 24). Preparation of Pyridines, Part 7: By Amination and Hydroxylation [Video]. YouTube. Retrieved from [Link]

-

ACS Publications. (2023). A Strategy for the Stereoselective Synthesis of Contiguous Triamines via Aziridine Intermediate. Organic Letters. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm. Retrieved from [Link]

-

Clark, J. (2023). Hydrolysis of nitriles. Chemguide. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. Molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-substituted pyridines from pyridine N-oxides. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Ligand-controlled divergent dehydrogenative reactions of carboxylic acids via C–H activation. Nature Communications. Retrieved from [Link]

-

ARKIVOC. (2001). Recent trends in the chemistry of pyridine N-oxides. Retrieved from [Link]

- Google Patents. (n.d.). WO2002096856A1 - Catalyst and synthetic process for carboxamides by nitrile hydrolysis.

-

Royal Society of Chemistry. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4- b ]quinolinones. RSC Advances. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments. Retrieved from [Link]

-

ACS Publications. (2019). Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. Organic Letters. Retrieved from [Link]

-

LibreTexts. (2021). 6.6: Chemistry of Nitriles. Retrieved from [Link]

-

Medium. (2020). Pyridine in Action: 7 selected examples of pyridine in drug synthesis. Retrieved from [Link]

-

PubMed. (2012). Carboxamide-pyridine N-oxide heterosynthon for crystal engineering and pharmaceutical cocrystals. Retrieved from [Link]

- Google Patents. (n.d.). US6346623B1 - Method for producing substituted pyridine-carboxylic acids.

-

Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Retrieved from [Link]

-

The Baran Laboratory. (2012). Pyridine N-Oxides. Retrieved from [Link]

-

Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, August 27). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. Retrieved from [Link]

Sources

- 1. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. WO2006002860A1 - Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists - Google Patents [patents.google.com]

- 6. hepatochem.com [hepatochem.com]

- 7. Purification of Pyridine - Chempedia - LookChem [lookchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. quod.lib.umich.edu [quod.lib.umich.edu]

- 14. TBHP-mediated denitrogenative synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in water - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 15. growingscience.com [growingscience.com]

Validation & Comparative

A Comparative Guide to 6-Alkoxypyridine-3-carboxamides in Biological Assays: A Focus on PARP Inhibition

In the landscape of modern drug discovery, particularly in oncology, the pyridine-3-carboxamide scaffold has emerged as a cornerstone for the development of potent enzyme inhibitors. Among these, the 6-alkoxy substituted series has garnered significant attention for its therapeutic potential. This guide provides a comparative analysis of 6-alkoxypyridine-3-carboxamides, with a specific focus on their activity as inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in the DNA damage response (DDR) pathway.[1] We will delve into the structure-activity relationships (SAR) that govern their potency, present illustrative experimental data, and provide detailed protocols for their biological evaluation.

The Rationale for Targeting PARP in Oncology

Poly(ADP-ribose) polymerase (PARP), particularly PARP-1, is a key player in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1][2] In the context of cancer, many tumors exhibit deficiencies in other DNA repair pathways, such as homologous recombination (HR), often due to mutations in genes like BRCA1 and BRCA2. These cancer cells become heavily reliant on PARP-mediated repair for survival.

The therapeutic strategy of "synthetic lethality" exploits this dependency. By inhibiting PARP, SSBs accumulate and, during DNA replication, are converted into more lethal double-strand breaks (DSBs).[1] In HR-deficient cancer cells, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death. Normal cells, with their intact HR pathway, are less affected by PARP inhibition, providing a therapeutic window.[3]

The core chemical scaffold of many PARP inhibitors mimics the nicotinamide moiety of the PARP substrate, NAD+. The 6-alkoxypyridine-3-carboxamide series represents a class of compounds designed to fit into the nicotinamide-binding pocket of PARP, with the 6-alkoxy group providing a handle for modulating potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) of 6-Alkoxypyridine-3-carboxamides as PARP Inhibitors

The potency of 6-alkoxypyridine-3-carboxamides as PARP inhibitors is intricately linked to the nature of the alkoxy substituent at the 6-position of the pyridine ring. This substituent extends into a hydrophobic pocket within the PARP active site. The following illustrative data for a hypothetical series of compounds (P-01 to P-04) demonstrates the impact of varying the alkoxy chain length on PARP-1 inhibition and cellular potency against a BRCA1-mutated breast cancer cell line (MDA-MB-436).

| Compound ID | R Group (at 6-position) | PARP-1 IC50 (nM) | MDA-MB-436 GI50 (nM) |

| P-01 | -OCH3 (Methoxy) | 50 | 150 |

| P-02 | -OCH2CH3 (Ethoxy) | 25 | 75 |

| P-03 | -O(CH2)2CH3 (Propoxy) | 10 | 30 |

| P-04 | -OCH(CH3)2 (Isopropoxy) | 15 | 45 |

| Olaparib | (Reference Compound) | 5 | 20 |

Disclaimer: The data presented in this table is illustrative and designed to demonstrate typical structure-activity relationship trends for this class of compounds.

From this illustrative data, we can infer several key SAR principles:

-

Chain Length: Increasing the length of the linear alkyl chain from methoxy (P-01) to propoxy (P-03) leads to a progressive increase in both enzymatic and cellular potency. This suggests that the longer chains can form more extensive hydrophobic interactions within the active site.

-

Branching: The introduction of branching, as in the isopropoxy group of P-04, results in a slight decrease in potency compared to the linear propoxy analogue (P-03). This may be due to steric hindrance, leading to a less optimal fit in the hydrophobic pocket.

These relationships underscore the importance of fine-tuning the 6-alkoxy substituent to maximize interactions with the PARP active site and achieve high inhibitory potency.

Experimental Protocols for Biological Evaluation

The following are detailed protocols for the key biological assays used to characterize 6-alkoxypyridine-3-carboxamide PARP inhibitors.

PARP-1 Enzyme Inhibition Assay (Fluorometric)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP-1 in a cell-free system.

Principle: The assay measures the consumption of NAD+, the substrate for PARP-1. In this protocol, the remaining NAD+ is enzymatically converted to a fluorescent product. A decrease in fluorescence intensity corresponds to higher PARP-1 activity, and thus, a potent inhibitor will result in a stronger fluorescent signal.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a 10X PARP buffer containing Tris-HCl, MgCl2, and DTT at appropriate concentrations.

-

Dilute recombinant human PARP-1 enzyme and activated DNA (to stimulate PARP-1 activity) in 1X PARP buffer.

-

Prepare a solution of β-NAD+ in 1X PARP buffer.

-

Prepare serial dilutions of the test compounds (e.g., P-01 to P-04) and a reference inhibitor (e.g., Olaparib) in DMSO, followed by a further dilution in 1X PARP buffer.

-

-

Assay Procedure:

-

To the wells of a 96-well black plate, add 5 µL of the diluted test compounds or vehicle control (DMSO in buffer).

-

Add 20 µL of the PARP-1 enzyme/activated DNA solution to each well.

-

Incubate the plate for 10-15 minutes at room temperature to allow the compounds to bind to the enzyme.[4]

-

Initiate the enzymatic reaction by adding 25 µL of the β-NAD+ solution to all wells.[4]

-

Incubate the plate for 60 minutes at 30°C with gentle agitation.[4]

-

-

Detection:

-

Stop the reaction and develop the fluorescent signal by adding 50 µL of a developer reagent containing a cycling enzyme that converts the remaining NAD+ to a fluorescent product.

-

Incubate the plate for 30 minutes at room temperature, protected from light.[4]

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., ~540 nm excitation / ~590 nm emission).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualizing the Experimental Workflow

Caption: Mechanism of PARP inhibition and synthetic lethality.

Conclusion

The 6-alkoxypyridine-3-carboxamide scaffold represents a versatile and promising platform for the development of novel PARP inhibitors. As demonstrated by the illustrative structure-activity relationships, careful modulation of the 6-alkoxy substituent is crucial for achieving high potency. The biological evaluation of these compounds relies on robust and reproducible assays, such as the fluorometric PARP-1 inhibition assay and the MTT cytotoxicity assay, to provide a comprehensive understanding of their enzymatic and cellular activities. The principle of synthetic lethality provides a strong rationale for the continued investigation of this class of compounds as targeted therapies for cancers with deficiencies in the DNA damage response.

References

-

Adooq Bioscience. (n.d.). PARP inhibitors. Retrieved from [Link]

- D'Amours, D., Desnoyers, S., D'Silva, I., & Poirier, G. G. (1999). Poly(ADP-ribosyl)ation reactions in the regulation of nuclear functions. Biochemical Journal, 342(Pt 2), 249–268.

-

Protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]

-

NCBI Bookshelf. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

- Lord, C. J., & Ashworth, A. (2012). The DNA damage response and cancer therapy.

- Sonnenblick, A., de Azambuja, E., & Piccart-Gebhart, M. (2015). PARP inhibitors in the treatment of cancer. Nature Reviews Clinical Oncology, 12(1), 27–41.

- Saravani, R., Sargazi, S., Galavi, H., & Zarei, S. (2017). PARP Inhibitors and DNA Repair: A Novel Beneficial Approach for Targeting Synthetic Lethal Tumor Cells. Gene, Cell and Tissue, 4(3), e62160.

- Weaver, A. N., & Yang, E. S. (2013). Beyond DNA repair: additional functions of PARP-1 in cancer. Frontiers in Oncology, 3, 290.

- Bian, C., Zhang, C., Luo, J., & Feng, J. (2019). PARP inhibitors: its role in treatment of cancer. Tumori Journal, 105(4), 283–291.

Sources

The Pivotal Role of the 6-Ethoxypyridine-3-carboxamide Scaffold: A Comparative Guide to Structure-Activity Relationships

In the landscape of modern drug discovery, the pyridine-3-carboxamide scaffold has emerged as a privileged structure, forming the core of numerous biologically active agents. Among its many derivatives, the 6-ethoxypyridine-3-carboxamide moiety and its analogs represent a particularly fruitful area of investigation, demonstrating a remarkable versatility in targeting a range of biological entities from enzymes to receptors. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 6-ethoxypyridine-3-carboxamide analogs, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causal relationships behind experimental choices and present a self-validating system of protocols and data to support key mechanistic claims.

The Strategic Importance of the Pyridine-3-Carboxamide Core

The pyridine-3-carboxamide core, a bioisostere of nicotinamide, is a key structural motif that allows for diverse interactions with biological targets. The amide linkage provides a crucial hydrogen bonding donor and acceptor, while the pyridine ring can engage in various interactions including hydrogen bonding, π-stacking, and hydrophobic interactions. The strategic placement of substituents on this core scaffold allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Unraveling the Structure-Activity Relationship: A Comparative Analysis

The biological activity of 6-ethoxypyridine-3-carboxamide analogs is profoundly influenced by the nature and position of substituents on the pyridine ring and the carboxamide moiety. The following sections delve into the specific SAR trends observed across different therapeutic targets.

Modifications at the 6-Position of the Pyridine Ring

The 6-position of the pyridine ring is a critical determinant of activity. While this guide focuses on the 6-ethoxy group, understanding the impact of other substituents at this position provides valuable context. Studies on related pyridine derivatives have shown that the nature of the substituent at the 6-position can significantly impact potency and selectivity. For instance, in a series of N-(4-phenylthiazol-2-yl) nicotinamide derivatives, the presence of a 6-hydroxy group was a key feature of the basic structure investigated for its biological activity.[1] This highlights the importance of hydrogen bonding capabilities at this position. The introduction of an ethoxy group, as in our core scaffold, can modulate lipophilicity and potentially influence oral bioavailability.

The Indispensable Carboxamide Linker

The amide linkage at the 3-position of the pyridine ring is a cornerstone of the activity of these analogs. This functional group is often involved in crucial hydrogen bonding interactions with the target protein. The high potency of many pyridine-3-carboxamide analogs is attributed to this amide linkage.[2]

Substituents on the Amide Nitrogen: A Gateway to Diverse Activities

The substituent attached to the amide nitrogen (the "R" group in the general structure) is arguably the most extensively modified position in the development of pyridine-3-carboxamide analogs. This region often extends into a binding pocket of the target protein, and modifications here can dramatically alter potency and selectivity.

For example, in the development of potent and selective inhibitors of the DNA demethylase ALKBH2, a nicotinamide derivative, AH2-15c, demonstrated an impressive IC50 value of 0.031 µM.[3] However, its cellular activity was limited by poor cell membrane permeability due to a carboxyl group in the "R" group. The corresponding un-hydrolyzed ester, AH2-14c, exhibited superior cellular efficacy, underscoring the delicate balance between target engagement and drug-like properties.[3]

Similarly, in the pursuit of antifungal agents, a series of nicotinamide derivatives were synthesized and evaluated.[4] The most active compound, 16g, with an MIC value of 0.25 µg/mL against Candida albicans, highlighted the critical role of the position of amino and isopropyl groups on the "R" substituent for its antifungal activity.[4]

Furthermore, in the context of anti-tubercular agents, modifications to the arylcarboxamide "R" group led to the discovery of potent inhibitors of the mycobacterial membrane protein large 3 (MmpL3).[5] Naphthamide derivatives, in particular, showed significant activity against drug-sensitive, multidrug-resistant, and extensively drug-resistant strains of Mycobacterium tuberculosis.[5]

Comparative Performance Data

To provide a clear and objective comparison, the following table summarizes the biological activities of various pyridine-3-carboxamide analogs from the literature. This data illustrates the impact of structural modifications on potency.

| Compound ID | Core Scaffold | "R" Group on Carboxamide | Target | Activity (IC50/MIC) | Reference |

| AH2-15c | Nicotinamide | Carboxyl-containing moiety | ALKBH2 | 0.031 µM | [3] |

| 16g | Nicotinamide | Moiety with amino and isopropyl groups | C. albicans | 0.25 µg/mL | [4] |

| 13c | Naphthamide | Adamantyl moiety | M. tuberculosis MmpL3 | 6.55 µM | [5] |

| 13d | Naphthamide | Cyclohexyl moiety | M. tuberculosis MmpL3 | 7.11 µM | [5] |

| 53 | 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxamide | N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl) | 5-HT3 Receptor | 0.97 nM | [6] |

| 53 | 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxamide | N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl) | D2 Receptor | 23.3 nM | [6] |

Experimental Protocols: A Guide to Synthesis and Evaluation

The synthesis of 6-ethoxypyridine-3-carboxamide analogs typically involves the coupling of a substituted 6-ethoxynicotinic acid with a desired amine. The following is a generalized, step-by-step methodology for the synthesis and biological evaluation of these compounds.

General Synthetic Protocol for 6-Ethoxypyridine-3-carboxamide Analogs

-

Preparation of 6-Ethoxynicotinic Acid: This can be achieved through various synthetic routes, often starting from commercially available materials like 2,6-dichloropyridine-3-carboxylic acid.

-

Amide Coupling Reaction:

-

To a solution of 6-ethoxynicotinic acid (1 equivalent) in an appropriate solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.1 equivalents) and a base like DIPEA (2 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the desired amine (1 equivalent) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to obtain the desired 6-ethoxypyridine-3-carboxamide analog.

-

In Vitro Biological Evaluation: A Representative Enzyme Inhibition Assay

-

Prepare Assay Buffer and Reagents: Prepare the appropriate buffer for the target enzyme, the enzyme solution, the substrate solution, and a stock solution of the test compound in DMSO.

-

Perform Serial Dilutions: Create a series of dilutions of the test compound in the assay buffer.

-

Enzyme Reaction:

-

In a microplate, add the enzyme solution to each well.

-

Add the diluted test compounds to the respective wells.

-

Incubate for a pre-determined time at the optimal temperature for the enzyme.

-

Initiate the reaction by adding the substrate.

-

-

Detection: Measure the enzyme activity using a suitable detection method (e.g., fluorescence, absorbance).

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing Key Relationships and Workflows

To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate the core chemical scaffold, a generalized SAR workflow, and a representative signaling pathway that could be modulated by these analogs.

Caption: Core chemical scaffold and key positions for SAR modifications.

Caption: A typical workflow for the discovery and optimization of bioactive analogs.

Caption: A simplified signaling pathway modulated by a bioactive analog.

Conclusion and Future Directions

The 6-ethoxypyridine-3-carboxamide scaffold and its analogs have proven to be a rich source of novel therapeutic agents. The structure-activity relationships discussed in this guide underscore the importance of systematic modifications to achieve desired potency, selectivity, and pharmacokinetic profiles. Future research in this area will likely focus on exploring novel "R" groups to target a wider range of biological entities, as well as the application of computational methods to guide the design of next-generation analogs with enhanced properties. The continued investigation of this versatile scaffold holds significant promise for the development of innovative medicines to address unmet medical needs.

References

-

(PDF) Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - ResearchGate. Available at: [Link]

-

Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed. Available at: [Link]

-

Discovery of thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3 - PubMed. Available at: [Link]

-

Synthesis and structure-affinity relationships of novel N-(1-ethyl-4-methylhexahydro-1,4-diazepan-6-yl)pyridine-3-carboxamides with potent serotonin 5-HT3 and dopamine D2 receptor antagonistic activity - PubMed. Available at: [Link]

-

Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis | ACS Medicinal Chemistry Letters. Available at: [Link]

-

The Structures of the identified PDE10A inhibitors with the potential... - ResearchGate. Available at: [Link]

-

A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine - PubMed. Available at: [Link]

-

Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PubMed. Available at: [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. Available at: [Link]

-

6-Tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues - PubMed. Available at: [Link]

-

Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PubMed. Available at: [Link]

-

Analogs of 6-Bromohypaphorine with Increased Agonist Potency for α7 Nicotinic Receptor as Anti-Inflammatory Analgesic Agents - MDPI. Available at: [Link]

-

Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents - RSC Publishing. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed Central. Available at: [Link]

-

PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC. Available at: [Link]

-

(PDF) Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship - ResearchGate. Available at: [Link]

-

Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC - NIH. Available at: [Link]

-

Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2 - MDPI. Available at: [Link]

-

Identification and Optimization of Thienopyridine Carboxamides as Inhibitors of HIV Regulatory Complexes - PMC - NIH. Available at: [Link]

-

Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides - MDPI. Available at: [Link]

-

Potential of PDE10A Inhibitors as Treatment for Schizophrenia and Other Neurological Disorders - PMC - NIH. Available at: [Link]

-

Design, synthesis, and biological evaluation of novel nicotinamide derivatives as potential histone deacetylase-3 inhibitors - New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

SAR Studies for a New Class of Antibacterial NAD Biosynthesis Inhibitors - PMC - NIH. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and structure-affinity relationships of novel N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides with potent serotonin 5-HT3 and dopamine D2 receptor antagonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of a Novel Pyridine Carboxamide and Isoniazid in Anti-Tuberculosis Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the novel anti-tuberculosis candidate, MMV687254, a pyridine carboxamide derivative, and the long-standing first-line therapeutic, isoniazid. We will delve into their distinct mechanisms of action, compare their efficacy based on available data, and provide detailed experimental protocols for their evaluation.

Introduction: The Pressing Need for Novel Anti-Tuberculosis Agents

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tb), remains a significant global health threat, exacerbated by the rise of multidrug-resistant strains.[1] For decades, isoniazid has been a cornerstone of TB treatment.[2] However, its efficacy is threatened by increasing resistance, necessitating the discovery and development of new drugs with novel mechanisms of action. The pyridine carboxamide class of compounds has emerged as a promising area of research, with candidates like MMV687254 demonstrating potent anti-mycobacterial activity. This guide aims to provide a comparative framework for understanding the potential of this novel compound relative to the established efficacy of isoniazid.

Mechanisms of Action: A Tale of Two Pathways

Isoniazid and MMV687254 employ fundamentally different strategies to exert their anti-mycobacterial effects. This distinction is crucial, as it suggests that MMV687254 could be effective against isoniazid-resistant strains of M. tb.

Isoniazid: Inhibition of Mycolic Acid Synthesis

Isoniazid is a prodrug, meaning it requires activation within the mycobacterial cell to become effective.[3] This activation is carried out by the bacterial enzyme catalase-peroxidase, KatG.[3] Once activated, isoniazid covalently binds to nicotinamide adenine dinucleotide (NAD) to form an adduct.[4] This complex then inhibits the InhA enzyme, an enoyl-acyl carrier protein reductase, which is a critical component of the fatty acid synthase II (FAS-II) system.[4] The FAS-II system is responsible for the synthesis of mycolic acids, which are essential, long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall.[2] By disrupting mycolic acid synthesis, isoniazid compromises the integrity of the cell wall, leading to bacterial cell death.[4] Resistance to isoniazid commonly arises from mutations in the katG or inhA genes.[3]

MMV687254: A Novel Approach via Autophagy Induction

In contrast, MMV687254, a promising pyridine carboxamide derivative, operates through a novel mechanism of action that does not target cell wall synthesis. Like isoniazid, MMV687254 is also a prodrug, requiring activation through AmiC-dependent hydrolysis. Once activated, it exerts its anti-mycobacterial effect by inducing autophagy in infected macrophages.[5][6] Autophagy is a cellular process of "self-eating," where the cell degrades and recycles its own components.[7] By triggering this process within the host macrophage, MMV687254 effectively leads to the destruction of the intracellularly residing M. tb. This host-directed therapeutic approach is a significant departure from traditional anti-TB drugs and presents a promising strategy to overcome drug resistance.

Signaling Pathway Diagrams

Caption: Isoniazid's mechanism of action targeting mycolic acid synthesis.

Caption: MMV687254's novel mechanism via macrophage autophagy induction.

Comparative Efficacy: A Data-Driven Overview

Direct quantitative comparison of MMV687254 and isoniazid is challenging due to the limited publicly available data for MMV687254. However, existing studies provide a strong qualitative basis for comparison.

| Feature | MMV687254 (Pyridine Carboxamide) | Isoniazid |

| Target | Host macrophage autophagy | Mycobacterial mycolic acid synthesis |

| Activation | AmiC-dependent hydrolysis | KatG-dependent activation |

| Activity in Liquid Culture | Bacteriostatic | Bactericidal against actively dividing bacilli |

| Activity in Macrophages | Bactericidal (as active as isoniazid) | Bactericidal |

| Spectrum | Specific against M. tuberculosis and M. bovis BCG | Primarily active against M. tuberculosis |

| Resistance Mechanism | Not yet fully characterized, but distinct from isoniazid | Mutations in katG and inhA genes |

Experimental Protocols for Efficacy Determination

To ensure scientific integrity and reproducibility, standardized experimental protocols are paramount. Below are detailed methodologies for key assays used to evaluate the efficacy of anti-tuberculosis compounds.

In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining the MIC of anti-TB drugs.[8]

Experimental Workflow

Caption: Workflow for MIC determination using broth microdilution.

Step-by-Step Methodology:

-

Preparation of Drug Dilutions: A two-fold serial dilution of the test compound (e.g., MMV687254 or isoniazid) is prepared in a 96-well microtiter plate containing a suitable mycobacterial growth medium, such as Middlebrook 7H9 broth.

-

Inoculum Preparation: A suspension of M. tuberculosis (e.g., the H37Rv strain) is prepared and its density is adjusted to a McFarland standard to ensure a consistent number of bacteria in each well.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. Positive (bacteria only) and negative (medium only) controls are included.

-

Incubation: The plates are sealed and incubated at 37°C. Due to the slow growth of M. tuberculosis, incubation periods of 7 to 14 days are typical.[9]

-

Growth Assessment and MIC Determination: After incubation, bacterial growth is assessed. This can be done visually or by adding a growth indicator like resazurin, which changes color in the presence of viable bacteria. The MIC is recorded as the lowest drug concentration that inhibits visible bacterial growth.[10]

Causality and Validation: This method provides a quantitative measure of a drug's potency against extracellular bacteria. The inclusion of positive and negative controls validates the assay's integrity, ensuring that the medium supports growth and that there is no contamination.

Intracellular Efficacy: Macrophage Infection Model

Since M. tuberculosis is an intracellular pathogen, assessing a drug's efficacy within host cells is crucial.

Experimental Workflow

Caption: Workflow for assessing intracellular anti-mycobacterial activity.

Step-by-Step Methodology:

-

Macrophage Culture: A suitable macrophage cell line (e.g., THP-1 monocytes differentiated into macrophages) or primary macrophages are cultured and seeded into multi-well plates.

-

Infection: The macrophages are infected with M. tuberculosis at a specific multiplicity of infection (MOI), which is the ratio of bacteria to cells. The infection is allowed to proceed for a few hours, after which extracellular bacteria are washed away.

-

Drug Treatment: The infected macrophages are then treated with various concentrations of the test compound.

-

Incubation: The treated, infected cells are incubated for a defined period (e.g., 24 to 72 hours) to allow the drug to exert its effect.[2]

-

Cell Lysis and CFU Enumeration: After incubation, the macrophages are lysed to release the intracellular bacteria. The lysate is then serially diluted and plated on a solid growth medium (e.g., Middlebrook 7H11 agar). The plates are incubated until colonies appear, and the number of colony-forming units (CFUs) is counted. A reduction in CFU in treated cells compared to untreated controls indicates intracellular activity of the drug.

Causality and Validation: This assay directly measures the ability of a compound to kill or inhibit the growth of M. tb within its natural cellular niche. Comparing the CFU counts from treated and untreated cells provides a clear indication of intracellular efficacy.

Summary and Future Directions

The comparison between the novel pyridine carboxamide MMV687254 and the established drug isoniazid highlights a critical shift in anti-tuberculosis drug discovery. While isoniazid remains a potent inhibitor of mycolic acid synthesis, its efficacy is hampered by resistance. MMV687254's novel mechanism of inducing autophagy in host macrophages presents a promising alternative that could bypass existing resistance pathways.

The data, though preliminary for MMV687254, suggests that its bactericidal activity within macrophages is comparable to that of isoniazid. This is a significant finding, as the intracellular environment is the key battleground in tuberculosis infection.

Further research is needed to fully elucidate the structure-activity relationship of the pyridine carboxamide class, identify the specific molecular targets of activated MMV687254 that lead to autophagy, and determine its in vivo efficacy and safety profile in preclinical models. The detailed experimental protocols provided in this guide offer a framework for conducting such vital research, ensuring that the data generated is robust and comparable across studies. The development of compounds like MMV687254 represents a hopeful step forward in the global fight against tuberculosis.

References

-

Zhou J, Li C, Lu M, Jiang G, Chen S, Li H, et al. (2024) Pharmacological induction of autophagy reduces inflammation in macrophages by degrading immunoproteasome subunits. PLoS Biol 22(3): e3002537. Available from: [Link]

-

PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanol. Available from: [Link]

-

Pérez-García, F., et al. (2022). In Vitro and In Vivo Efficacy of NITD-916 against Mycobacterium fortuitum. Antimicrobial Agents and Chemotherapy, 66(10), e00858-22. Available from: [Link]

-

Wang, Y., et al. (2022). The Correlations of Minimal Inhibitory Concentration Values of Anti-TB Drugs with Treatment Outcomes and Clinical Profiles in Patients with Multidrug-Resistant Tuberculosis (MDR-TB) in China. Journal of Clinical Medicine, 11(18), 5357. Available from: [Link]

-

Shahab, F., & Naufal, A. (2025). In vitro antimicrobial activity of selected herbal extracts against Mycobacterium tuberculosis. Journal of Public Health in Africa, 16(1). Available from: [Link]

-

Zhang, Y., et al. (2022). Minimal inhibitory concentrations of first-line drugs of multidrug-resistant tuberculosis isolates. Journal of Global Infectious Diseases, 14(3), 113-117. Available from: [Link]

-

Farnia, P., et al. (2022). Evaluation of the broth microdilution methodology for susceptibility testing of Mycobacterium tuberculosis in Peru. bioRxiv. Available from: [Link]

-

Gebeyehu, G., et al. (2013). In vitro Anti-mycobacterial activity of selected medicinal plants against Mycobacterium tuberculosis and Mycobacterium bovis Strains. BMC Complementary and Alternative Medicine, 13, 161. Available from: [Link]

-

The CRyPTIC Consortium. (2022). Epidemiological cutoff values for a 96-well broth microdilution plate for high-throughput research antibiotic susceptibility testing of M. tuberculosis. UCL Discovery. Available from: [Link]

-

Zhang, Y., et al. (2009). Induction of autophagy is essential for monocyte-macrophage differentiation. Blood, 114(18), 3899-3906. Available from: [Link]

-

Bencze, G., et al. (2021). Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation. Frontiers in Cellular and Infection Microbiology, 11, 749023. Available from: [Link]

-

Al-Ameri, A., et al. (2019). MIC values determined for different mycobacteria spp. and clinical isolates. ResearchGate. Available from: [Link]

-

Mohamad, S., et al. (2018). In Vitro Activity of Selected Medicinal Plant Extracts Against Mycobacterium tuberculosis and other Non Mycobacterial Pathogens. Bioscience Biotechnology Research Communications, 11(3), 455-461. Available from: [Link]

-

O'Donnell, M. R., et al. (2025). Characterisation of autophagy induction by the thiopurine drugs azathioprine, mercaptopurine and thioguanine in THP-1 macrophages. ResearchGate. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. 4-Amino-2-methyl-5-pyrimidinemethanol | C6H9N3O | CID 777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pharmacological induction of autophagy reduces inflammation in macrophages by degrading immunoproteasome subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological induction of autophagy reduces inflammation in macrophages by degrading immunoproteasome subunits | PLOS Biology [journals.plos.org]

- 7. Induction of autophagy is essential for monocyte-macrophage differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological induction of autophagy reduces inflammation in macrophages by degrading immunoproteasome subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of the broth microdilution methodology for susceptibility testing of Mycobacterium tuberculosis in Peru | bioRxiv [biorxiv.org]

- 10. bbrc.in [bbrc.in]

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Activity of Pyridine-3-Carboxamide Derivatives as PARP Inhibitors

In the landscape of targeted cancer therapy, the principle of synthetic lethality has emerged as a cornerstone of precision medicine. This guide delves into the preclinical evaluation of a pivotal class of compounds—pyridine-3-carboxamide derivatives—that exploit this very concept. While the initially sought-after 6-ethoxypyridine-3-carboxamide derivatives lack comprehensive, publicly available comparative data, we will pivot to the extensively studied and structurally related PARP inhibitor, Olaparib , to illustrate the critical journey from benchtop assays to preclinical animal models. This guide will provide researchers, scientists, and drug development professionals with an in-depth technical comparison of its in vitro and in vivo activities, supported by experimental data and protocols.

The Rationale: Exploiting Synthetic Lethality in DNA Repair

At the heart of Olaparib's mechanism of action lies the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, primarily PARP1 and PARP2. These enzymes are crucial for the repair of DNA single-strand breaks (SSBs). In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is compromised.

When PARP is inhibited by a pyridine-3-carboxamide derivative like Olaparib, unrepaired SSBs accumulate and are converted into DSBs during DNA replication. In healthy cells, these DSBs can be efficiently repaired by the intact HR pathway. However, in BRCA-deficient cancer cells, the inability to repair these DSBs leads to genomic instability and, ultimately, cell death. This selective killing of cancer cells while sparing normal cells is the essence of synthetic lethality.

Part 1: In Vitro Activity Assessment

The initial evaluation of a compound's potential begins with a battery of in vitro assays designed to quantify its biological activity and selectivity in a controlled, cell-free or cell-based environment.

Enzymatic Assays: Quantifying PARP Inhibition

The primary determinant of a PARP inhibitor's potency is its ability to directly inhibit the enzymatic activity of PARP1 and PARP2. This is typically measured using an enzymatic assay that quantifies the incorporation of NAD+ into a substrate.

Experimental Protocol: PARP1 Enzymatic Inhibition Assay

-

Plate Preparation: A 96-well plate is coated with histone, a substrate for PARP1.

-

Enzyme and Inhibitor Incubation: Purified PARP1 enzyme is pre-incubated with varying concentrations of the test compound (e.g., Olaparib) for 10-15 minutes at room temperature.

-

Reaction Initiation: A reaction mixture containing biotinylated NAD+ is added to the wells to initiate the PARP-catalyzed poly(ADP-ribosyl)ation of the histone substrate.

-

Incubation: The plate is incubated for 30-60 minutes at 30-37°C with gentle agitation.

-

Detection: Streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated ADP-ribose chains. Following a wash step, a chemiluminescent or colorimetric HRP substrate is added.

-

Data Analysis: The signal intensity, which is proportional to PARP1 activity, is measured using a microplate reader. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.

Table 1: In Vitro PARP Inhibition by Olaparib

| Enzyme | IC50 (nM) |

| PARP1 | ~5 |

| PARP2 | ~1 |

Data compiled from various sources.

Cell-Based Assays: Assessing Cellular Potency and Selectivity

While enzymatic assays confirm target engagement, cell-based assays are crucial for understanding a compound's activity in a more biologically relevant context. These assays assess the compound's ability to penetrate cell membranes, engage its target within the cell, and elicit a biological response.

Experimental Protocol: Cell Viability (MTT) Assay

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 3 x 10³ cells per well and allowed to adhere overnight.[1]

-

Compound Treatment: The cells are treated with a range of concentrations of the test compound for 72 hours.[1]

-

MTT Addition: After the incubation period, the media is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[1]

-

Formazan Solubilization: Following a 2-hour incubation, the MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[1]

-

Absorbance Reading: The absorbance is measured at 570 nm, which is proportional to the number of viable cells.[1]

-

IC50 Calculation: The IC50 value, representing the concentration that inhibits cell growth by 50%, is determined.

Experimental Protocol: Clonogenic Survival Assay

-

Cell Seeding: A low density of cells (e.g., 200-500 cells) is seeded in 6-well plates.[2][3]

-

Compound Treatment: The cells are treated with the test compound for a specified period, often in combination with a DNA damaging agent like radiation.[2][3]

-

Colony Formation: The cells are then cultured for 10-14 days to allow for the formation of colonies.[2][3][4]

-

Staining and Counting: The colonies are fixed and stained with crystal violet, and colonies containing more than 50 cells are counted.[2]

-

Survival Fraction Calculation: The survival fraction is calculated as the ratio of the number of colonies formed in the treated group to the number of colonies in the control group.

Table 2: In Vitro Antiproliferative Activity of Olaparib in Various Cancer Cell Lines

| Cell Line | Cancer Type | BRCA Status | Assay Type | IC50 (µM) |

| PEO1 | Ovarian | BRCA2 mutant | MTT | ~25.0 |

| PEO4 | Ovarian | BRCA2 mutant | MTT | <25.0 |

| PEO1-OR | Ovarian | BRCA2 mutant (Olaparib-resistant) | MTT | ~82.1[4] |

| Pediatric Solid Tumors (Median) | Various | Not Specified | Growth Inhibition | 3.6 (range: 1-33.8)[5] |

| TNBC Cell Lines | Breast (Triple-Negative) | Not Specified | MTT | 4.2 - 19.8[6] |

| Non-TNBC Cell Lines | Breast | Not Specified | MTT | >10[6] |

| Ovarian Cancer Cell Lines (Median) | Ovarian | Not Specified | Clonogenic | 0.0003 - 21.7 |

Data compiled from multiple preclinical studies.[4][5][6][7] Note that IC50 values can vary depending on the specific assay conditions and the subclonal evolution of cell lines.[4]

Part 2: In Vivo Efficacy Evaluation

Successful in vitro activity is a prerequisite, but not a guarantee, of in vivo efficacy. Preclinical animal models, most commonly xenograft studies in immunocompromised mice, are essential for evaluating a compound's therapeutic potential in a living system.

Xenograft Models: Assessing Antitumor Activity

In a typical xenograft study, human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

Experimental Protocol: Human Cancer Xenograft Model

-